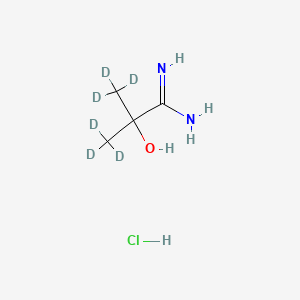
3,3,3-Trideuterio-2-hydroxy-2-(trideuteriomethyl)propanamidine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3,3-Trideuterio-2-hydroxy-2-(trideuteriomethyl)propanamidine;hydrochloride is a deuterated compound with the molecular formula C4H5ClD6N2O. This compound is a derivative of propanamidine, where hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. The presence of deuterium can influence the compound’s physical and chemical properties, making it valuable in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trideuterio-2-hydroxy-2-(trideuteriomethyl)propanamidine;hydrochloride typically involves the deuteration of the corresponding non-deuterated compound. This process can be achieved through several methods, including:
Catalytic Exchange Reactions: Using deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.
Chemical Deuteration: Employing deuterated reagents such as deuterated water (D2O) or deuterated acids/bases to introduce deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic exchange reactions under controlled conditions to ensure high yield and purity. The process typically includes:
Reaction Setup: Using high-pressure reactors to facilitate the exchange reaction.
Purification: Employing techniques such as distillation, crystallization, or chromatography to isolate and purify the deuterated compound.
化学反応の分析
Types of Reactions
3,3,3-Trideuterio-2-hydroxy-2-(trideuteriomethyl)propanamidine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amidine group can be reduced to form amines.
Substitution: The deuterium atoms can be replaced with other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation: Formation of deuterated carbonyl compounds.
Reduction: Formation of deuterated amines.
Substitution: Formation of various deuterated derivatives.
科学的研究の応用
3,3,3-Trideuterio-2-hydroxy-2-(trideuteriomethyl)propanamidine;hydrochloride has several scientific research applications, including:
Chemistry: Used as a tracer in reaction mechanisms to study kinetic isotope effects.
Biology: Employed in metabolic studies to track the incorporation and distribution of deuterium in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in improving the pharmacokinetic properties of drugs.
Industry: Utilized in the production of deuterated solvents and reagents for various industrial processes.
作用機序
The mechanism of action of 3,3,3-Trideuterio-2-hydroxy-2-(trideuteriomethyl)propanamidine;hydrochloride involves the interaction of its functional groups with molecular targets. The deuterium atoms can influence the compound’s binding affinity and stability, leading to altered biological activity. The specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.
類似化合物との比較
Similar Compounds
3,3,3-Trideuterio-2-hydroxy-2-(trideuteriomethyl)propanamidine: The non-hydrochloride form of the compound.
2-Hydroxy-2-(methyl-d3)propanimidamide: A similar compound with deuterium atoms but lacking the hydrochloride group.
Uniqueness
3,3,3-Trideuterio-2-hydroxy-2-(trideuteriomethyl)propanamidine;hydrochloride is unique due to its specific deuteration pattern and the presence of the hydrochloride group. This combination can enhance its stability, solubility, and reactivity compared to non-deuterated or partially deuterated analogs.
特性
分子式 |
C4H11ClN2O |
|---|---|
分子量 |
144.63 g/mol |
IUPAC名 |
3,3,3-trideuterio-2-hydroxy-2-(trideuteriomethyl)propanimidamide;hydrochloride |
InChI |
InChI=1S/C4H10N2O.ClH/c1-4(2,7)3(5)6;/h7H,1-2H3,(H3,5,6);1H/i1D3,2D3; |
InChIキー |
AILSXICMPBNRRH-TXHXQZCNSA-N |
異性体SMILES |
[2H]C([2H])([2H])C(C(=N)N)(C([2H])([2H])[2H])O.Cl |
正規SMILES |
CC(C)(C(=N)N)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


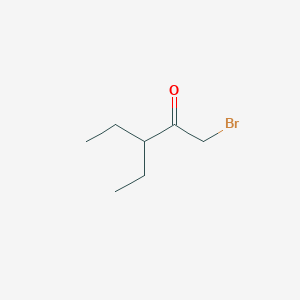
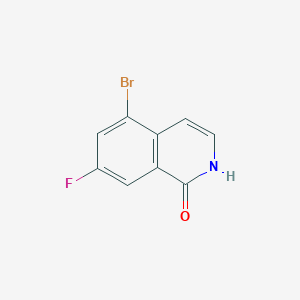
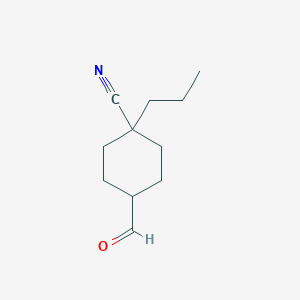
![6-Bromo-2-chloro-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13897937.png)

![(S)-(4-Benzyl-4-azaspiro[2.4]heptan-5-yl)methanol](/img/structure/B13897948.png)
![Benzyl (4S)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13897949.png)
![Tert-butyl 4-[4-(methylamino)pyrazol-1-yl]piperidine-1-carboxylate](/img/structure/B13897957.png)
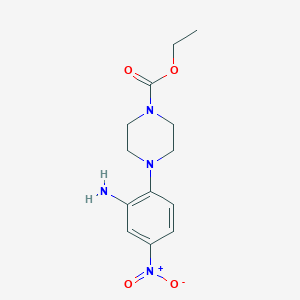


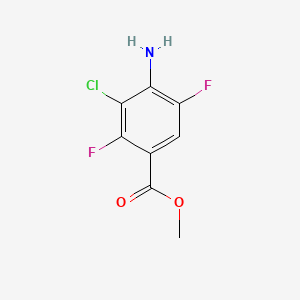
![6-[3,7-Dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13898003.png)
![9-(methylsulfanylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-7-carbonitrile](/img/structure/B13898006.png)
